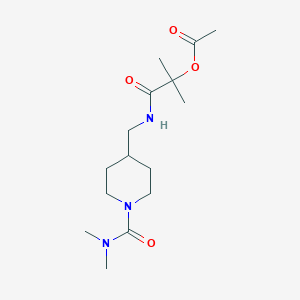
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H27N3O4 and its molecular weight is 313.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate, often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dimethylcarbamoyl Group : Enhances the lipophilicity and bioavailability of the compound.
- Acetate Moiety : Often associated with increased solubility and stability.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.93 | HDAC Inhibition |
| Compound B | 0.64 | Apoptosis Induction |
| 1-(Dimethylcarbamoyl) Piperidine | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Piperidine derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, compounds similar to this one have shown effectiveness in reducing TNF-alpha levels and other inflammatory markers in vitro .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are well-documented. Studies demonstrate that these compounds can exhibit moderate to strong activity against a range of bacteria and fungi. For instance, certain derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to stimuli, influencing pathways related to cell survival and apoptosis.
- Cell Membrane Permeability : The lipophilic nature due to the dimethylcarbamoyl group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
Case Studies
Several studies have highlighted the biological relevance of piperidine derivatives:
- Study on Anticancer Properties :
- Evaluation of Anti-inflammatory Effects :
- Antimicrobial Efficacy Testing :
特性
IUPAC Name |
[1-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-11(19)22-15(2,3)13(20)16-10-12-6-8-18(9-7-12)14(21)17(4)5/h12H,6-10H2,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKGCICUDPGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













